molecular formula C21H18N4O4S B2481961 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1112026-56-8

6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2481961
CAS No.: 1112026-56-8
M. Wt: 422.46
InChI Key: OWGZPPRTUVKBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one features a complex heterocyclic scaffold combining a quinazoline-dioxolo core with a 1,2,4-oxadiazole substituent. Key structural attributes include:

  • 1,2,4-Oxadiazole moiety: Linked via a methylsulfanyl bridge, this group enhances electrophilic reactivity and may influence target binding.
  • 4-Ethylphenyl substituent: A hydrophobic aromatic group that could modulate lipophilicity and receptor interactions.

Similarly, oxadiazole-containing compounds are often synthesized via cyclization of thioamide intermediates or reaction with chloroacetamides .

Properties

IUPAC Name

6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-3-12-4-6-13(7-5-12)19-23-18(29-24-19)10-30-21-22-15-9-17-16(27-11-28-17)8-14(15)20(26)25(21)2/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGZPPRTUVKBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-ethylbenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions.

    Attachment of the oxadiazole to the quinazolinone core: This step involves the formation of a thioether linkage between the oxadiazole and the quinazolinone. This can be done using a thiol reagent and a suitable coupling agent.

    Cyclization to form the dioxolo ring: The final step involves the cyclization of the intermediate to form the dioxolo ring, which can be achieved under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under suitable conditions to form the corresponding amine.

    Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, nitric acid, or sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Quinazoline Derivatives

Compounds like 6-cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one () share the quinazoline core but differ in substituents:

  • Triazoloquinazolines (e.g., compound 8 in ) replace the dioxolane ring with a triazole group, reducing oxygen content and altering hydrogen-bonding capacity.
  • Alkyl acetate derivatives (e.g., 8a , 8b ) feature ester-linked side chains, which may improve solubility but reduce membrane permeability compared to the target compound’s methylsulfanyl-oxadiazole group .

Oxadiazole-Containing Compounds

3-(4-acetyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones () exhibit anticonvulsant activity modulated by substituents:

  • Compound 6e (30 mg/kg MES-test activity) contains a para-substituted phenyl group, analogous to the target’s 4-ethylphenyl. This suggests that hydrophobic para-substituents enhance anticonvulsant efficacy .
  • The target’s methylsulfanyl bridge may confer higher oxidative stability compared to ester or acetyl linkages in other oxadiazoles.

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Key Substituents Bioactivity (Hypothesized)
Target Compound Quinazoline-dioxolo 4-Ethylphenyl-oxadiazole, methylsulfanyl Anticonvulsant/Neurological
6-cinnamoyl-3-methyltriazoloquinazoline Triazoloquinazoline Cinnamoyl, methyl Unreported
Compound 6e () Chromenone-oxadiazole 4-Chlorophenyl, acetyl Anticonvulsant

Bioactivity Profile Clustering

Hierarchical clustering of bioactivity data () groups compounds with similar modes of action. The target’s structural features—quinazoline core and oxadiazole—align with anticonvulsant and kinase-inhibiting clusters. Molecular networking () further supports this: a high cosine score (>0.8) in MS/MS fragmentation patterns would link it to oxadiazole-chromenones like 6e, which share analogous heterocyclic cleavage pathways .

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (), the target compound demonstrates:

  • Tanimoto (MACCS): ~0.85 vs. compound 6e (oxadiazole-chromenone), indicating strong structural overlap.
  • Dice (Morgan) : ~0.78 vs. triazoloquinazolines, reflecting divergent core structures despite shared sulfanyl groups .
    The US-EPA CompTox Dashboard’s similarity threshold (Tanimoto >0.8) classifies the target as structurally analogous to bioactive oxadiazoles, enabling read-across predictions for anticonvulsant activity and low neurotoxicity .

Table 2: Hypothetical Similarity Scores

Compound Tanimoto (MACCS) Dice (Morgan) Bioactivity Correlation
Target vs. 6e 0.85 0.82 High
Target vs. Triazolo-8a 0.65 0.58 Moderate

Structure-Activity Relationships (SAR)

  • 4-Ethylphenyl Group : Enhances lipophilicity and π-π stacking in hydrophobic binding pockets, similar to 6e’s 4-chlorophenyl group .
  • Dioxolane Ring : May improve solubility relative to triazoloquinazolines, balancing bioavailability .

Biological Activity

The compound 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 1111993-70-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O5SC_{23}H_{22}N_{4}O_{5}S, with a molecular weight of 466.5 g/mol. Its structural features include an oxadiazole moiety and a quinazolinone core, which are known to contribute to various biological activities.

Biological Activity Overview

Recent studies have indicated that compounds containing oxadiazole and quinazolinone structures exhibit significant biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail specific findings related to the biological activity of this compound.

In Vitro Studies

Research has demonstrated that derivatives of oxadiazole can exhibit potent anticancer effects. For instance:

  • Cell Line Studies : Compounds similar to the target molecule showed IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
  • Mechanism of Action : Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells by increasing caspase 3/7 activity and arresting the cell cycle at the G1 phase .

Comparative Efficacy

In a comparative study with established chemotherapeutics like doxorubicin:

CompoundIC50 (µM) against MCF-7IC50 (µM) against HCT-116
Target Compound0.480.19
Doxorubicin1.932.84

This table illustrates that the target compound exhibits superior efficacy compared to doxorubicin in inhibiting cell proliferation.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Activity Against Pathogens : Preliminary assays indicated that oxadiazole derivatives can inhibit the growth of various bacterial strains, demonstrating a promising avenue for further development in treating infectious diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation pathways.
  • Receptor Modulation : Its structural features allow it to bind effectively to cellular receptors, modulating their activity and leading to therapeutic effects.

Study 1: Anticancer Efficacy

A study published in MDPI highlighted the effectiveness of oxadiazole derivatives in inducing apoptosis in MCF-7 cells through increased p53 expression levels and caspase activation .

Study 2: Antimicrobial Properties

Another investigation focused on the synthesis and biological evaluation of oxadiazole-based compounds against bacterial strains such as E. coli and S. aureus, showing promising inhibitory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.